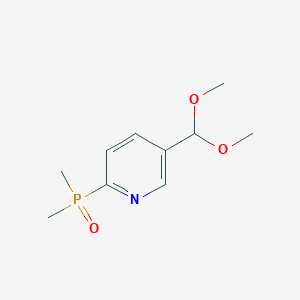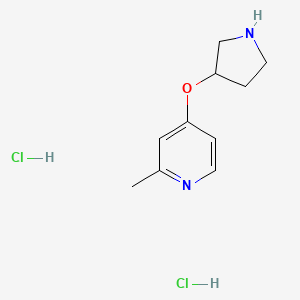
1-(2-Chloropyridin-4-yl)cyclopentanecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Chloropyridin-4-yl)cyclopentanecarboxylic acid is an organic compound with the molecular formula C11H12ClNO2 This compound is characterized by the presence of a chloropyridine group attached to a cyclopentanecarboxylic acid moiety
Vorbereitungsmethoden
The synthesis of 1-(2-Chloropyridin-4-yl)cyclopentanecarboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-chloropyridine with cyclopentanecarboxylic acid under specific reaction conditions. The reaction typically requires the use of a catalyst and may involve steps such as chlorination, cyclization, and carboxylation. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
1-(2-Chloropyridin-4-yl)cyclopentanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents such as hydrogen or metal hydrides.
Substitution: The chloropyridine group can undergo substitution reactions, where the chlorine atom is replaced by other functional groups. Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. .
Wissenschaftliche Forschungsanwendungen
1-(2-Chloropyridin-4-yl)cyclopentanecarboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(2-Chloropyridin-4-yl)cyclopentanecarboxylic acid involves its interaction with specific molecular targets and pathways. The chloropyridine group is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s observed biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
1-(2-Chloropyridin-4-yl)cyclopentanecarboxylic acid can be compared with other similar compounds, such as:
1-(2-Chloropyridin-4-yl)cyclopropanecarboxylic acid: This compound has a similar structure but with a cyclopropane ring instead of a cyclopentane ring.
(2-Chloropyridin-4-yl)methanamine hydrochloride: This compound contains a chloropyridine group but differs in its functional groups and overall structure
Eigenschaften
Molekularformel |
C11H12ClNO2 |
|---|---|
Molekulargewicht |
225.67 g/mol |
IUPAC-Name |
1-(2-chloropyridin-4-yl)cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C11H12ClNO2/c12-9-7-8(3-6-13-9)11(10(14)15)4-1-2-5-11/h3,6-7H,1-2,4-5H2,(H,14,15) |
InChI-Schlüssel |
FBLAIWOPCYQYCV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)(C2=CC(=NC=C2)Cl)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl (S)-1,4-dioxa-7-azaspiro[4.4]nonane-8-carboxylate](/img/structure/B13516267.png)
![3-(methylamino)-N-[(methylcarbamoyl)methyl]propanamide](/img/structure/B13516270.png)
![2-(3-{[(tert-butoxy)carbonyl]amino}cyclobutyl)cyclopropane-1-carboxylic acid, Mixture of diastereomers](/img/structure/B13516278.png)

![2-Methoxybicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13516288.png)






![3-Oxatetracyclo[5.2.1.1^{5,8}.0^{1,5}]undecane-2,4-dione](/img/structure/B13516333.png)

![4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[2.1.1]hexane-1-carboxylicacid](/img/structure/B13516354.png)
